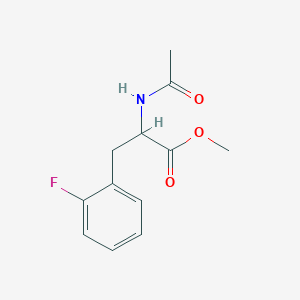

AC-DL-PHE(2-F)-OME

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVOFUZCFMSWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl Dl 2 Fluorophenylalanine Methyl Ester and Its Enantiomers

General Derivatization Strategies for 2-Fluorophenylalanine

The conversion of 2-Fluorophenylalanine to its N-acetylated methyl ester derivative is typically achieved through a two-step process: esterification of the carboxylic acid followed by acetylation of the amino group. These reactions can be performed on the racemic mixture or on the individual enantiomers.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester from 2-Fluorophenylalanine is a standard procedure in amino acid chemistry, aimed at protecting the carboxylic acid group and increasing solubility in organic solvents.

One of the most classic methods is the Fischer-Speier esterification . numberanalytics.com This reaction involves heating the amino acid in methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of methanol is typically used, or the water formed during the reaction is removed. libretexts.org

A milder and highly efficient method for preparing amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govnih.gov This system is effective for a wide range of amino acids, including aromatic variants, and offers the advantages of mild reaction conditions and good to excellent yields. nih.govdntb.gov.ua The reaction proceeds by in situ generation of HCl from TMSCl and methanol, which then catalyzes the esterification. google.com This method is compatible with various functional groups and generally results in the formation of the amino acid methyl ester hydrochloride salt. nih.govresearchgate.net

Table 1: Common Esterification Methods for Amino Acid Methyl Ester Synthesis

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive, suitable for large scale. numberanalytics.comutripoli.edu.ly |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, high yields, simple procedure. nih.govnih.govresearchgate.net |

N-Acetylation Procedures for N-Acetyl Derivatives

N-acetylation is the process of introducing an acetyl group (-COCH₃) onto the nitrogen atom of the amino acid's amino group. This is often done to protect the amine, mimic natural protein modifications, or alter the molecule's biological properties.

The most common reagent for N-acetylation is acetic anhydride (B1165640) . magritek.comcore.ac.uk The reaction is typically carried out by treating the amino acid ester with acetic anhydride, often in the presence of a base or in a suitable solvent like acetic acid. magritek.comresearchgate.net For instance, the N-acetylation of L-phenylalanine can be achieved by dissolving it in aqueous acetic acid and adding acetic anhydride. magritek.com The reaction is generally rapid and high-yielding. When starting with the amino acid methyl ester, the reaction can be performed in an organic solvent.

Alternative methods for acylation include the use of acyl chlorides, though this is often more vigorous. organic-chemistry.org For specific applications, other acetylating agents and catalysts, such as copper(II) tetrafluoroborate (B81430) or silver triflate, can be employed to facilitate the reaction under mild, solvent-free conditions. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Approaches for Fluorinated Phenylalanines

Accessing the enantiomerically pure forms of 2-fluorophenylalanine is critical for their application in pharmaceuticals and chiral materials. This is achieved through various stereoselective and asymmetric synthesis strategies.

Enantioselective Chemical Synthesis Routes, including Chiral Auxiliary-Mediated Methods

Asymmetric synthesis creates a specific stereoisomer by using chiral reagents or catalysts. A powerful strategy involves the use of chiral auxiliaries , which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

One notable method is the Schöllkopf bis-lactim ether method . nih.govmdpi.com This approach utilizes a chiral auxiliary, such as (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, which is deprotonated and then alkylated with a suitable electrophile, like 2-fluorobenzyl bromide. nih.gov Subsequent hydrolysis of the resulting complex yields the desired amino acid ester with high enantiomeric purity. nih.gov This method has been successfully applied to synthesize various fluorinated phenylalanine derivatives. nih.gov

Another effective approach involves the use of chiral Ni(II) complexes derived from a Schiff base of a chiral ligand (e.g., (S)-o-(N-benzylprolyl)aminobenzophenone) and an amino acid like glycine (B1666218) or alanine. beilstein-journals.orgchemrxiv.org Deprotonation of this complex followed by alkylation with a fluorinated benzyl (B1604629) halide introduces the side chain stereoselectively. beilstein-journals.org Acid hydrolysis then releases the enantiomerically enriched fluorinated amino acid. This method is advantageous for its potential scalability and high diastereomeric purity of the intermediate complexes. beilstein-journals.orgchemrxiv.org

Oxazolidinones, such as those developed by Evans, also serve as effective chiral auxiliaries. wikipedia.org Alkylation or other modifications of N-acyloxazolidinones can lead to the formation of chiral amino acids after removal of the auxiliary. beilstein-journals.org

Table 2: Examples of Chiral Auxiliary-Mediated Syntheses

| Method/Auxiliary | Key Intermediate | Typical Electrophile | Outcome |

|---|---|---|---|

| Schöllkopf Method | Bis-lactim ether of a cyclic dipeptide | Fluorinated benzyl bromides | Enantiomerically enriched amino acid esters. nih.gov |

| Ni(II) Complex | Chiral Ni(II)-Schiff base complex of glycine/alanine | Fluorinated benzyl chlorides/bromides | Enantiomerically enriched fluorinated phenylalanines. beilstein-journals.org |

Enzymatic Synthesis and Kinetic Resolution for Racemic and Enantiopure Forms

Biocatalysis offers a green and highly selective alternative to chemical methods. Enzymes can be used for asymmetric synthesis or for the resolution of racemic mixtures.

Kinetic resolution is a common enzymatic strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.net Lipases are particularly versatile for this purpose. For example, a racemic mixture of N-acetyl-DL-2-fluorophenylalanine methyl ester can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as lipase from Burkholderia cepacia (lipase PSIM) or Candida antarctica lipase B (CALB). mdpi.comnih.govresearchgate.net The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester) to the corresponding N-acetyl-L-amino acid, leaving the other enantiomer (N-acetyl-D-amino acid ester) unreacted. nih.gov These two products can then be easily separated. This method is known for achieving excellent enantiomeric excess (ee ≥99%) for both the product acid and the remaining ester. mdpi.comnih.gov

Another approach is Dynamic Kinetic Resolution (DKR) , which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired single enantiomer. This often involves coupling an enantioselective hydrolase (like an acylase) with a racemase. researchgate.netfrontiersin.org

Enzymes like Phenylalanine aminomutase (PAM) can also be used. PAM catalyzes the amination of fluorinated cinnamic acids to produce fluorinated phenylalanine derivatives with high enantioselectivity. lookchem.com

Table 3: Enzymatic Resolution of Fluorinated Phenylalanine Derivatives

| Enzyme Class | Reaction Type | Substrate Example | Result |

|---|---|---|---|

| Lipase (e.g., from Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic N-acetyl-β-amino carboxylic esters | Separation of (R)-ester and (S)-acid with excellent ee. mdpi.comnih.gov |

| Acylase | Kinetic Resolution (Hydrolysis) | Racemic N-acetyl amino acids | Selective deacetylation of one enantiomer. researchgate.net |

| Protease (from Bacillus sp.) | Kinetic Resolution (Hydrolysis) | Racemic N-acetyl esters | Selective hydrolysis of the L-enantiomer. |

Multistep Syntheses from Non-Fluorinated or Fluorinated Precursors

The synthesis of fluorinated phenylalanines can also be accomplished through multistep pathways starting from readily available precursors.

The Erlenmeyer-Plöchl azlactone synthesis is a classic method that starts with an aromatic aldehyde. wikipedia.orgchemeurope.com In this case, 2-fluorobenzaldehyde (B47322) is condensed with an N-acyl glycine (like N-acetylglycine) in the presence of acetic anhydride and a weak base to form an azlactone (an oxazolone (B7731731) derivative). beilstein-journals.orgshivajicollege.ac.in This intermediate can then be converted to the desired N-acetyl-2-fluorophenylalanine through reductive cleavage of the azlactone ring. beilstein-journals.orgresearchgate.net This method is particularly useful for generating a variety of substituted phenylalanines. beilstein-journals.org

Another powerful strategy involves cross-coupling reactions . For instance, a Negishi cross-coupling can be performed between an aryl halide and the zinc homoenolate of a protected iodoalanine, catalyzed by a palladium(0) complex. beilstein-journals.org This method provides a versatile route to a range of fluorinated phenylalanine products with high enantioselectivity. beilstein-journals.org Similarly, Stille coupling has been used to introduce a vinyl group to a protected 2-bromophenylalanine, which is then further functionalized to create the desired fluorinated side chain. beilstein-journals.org

These multistep syntheses offer flexibility in introducing various substitution patterns on the phenyl ring, starting from either non-fluorinated or pre-fluorinated aromatic compounds. beilstein-journals.orgchemdad.com

Advanced Fluorination and Derivatization Techniques

The synthesis of fluorinated amino acids such as N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester benefits significantly from modern methodologies that allow for precise and efficient chemical transformations. These techniques are crucial for accessing complex derivatives, including those needed for pharmaceutical research and medical imaging.

Late-Stage Deoxyfluorination Strategies for Fluorinated Amino Acid Derivatives

Late-stage fluorination is a powerful strategy that introduces fluorine atoms into a complex molecule at a late point in the synthetic sequence. This approach is highly valuable as it allows for the diversification of advanced intermediates without the need to redesign the entire synthesis. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a prominent method in this context.

One common method involves the use of diethylaminosulfur trifluoride (DAST) to convert alcohols into the corresponding fluorides. nih.gov For instance, in the synthesis of 4-(2-fluoroethyl)-ʟ-phenylalanine, DAST is used to fluorinate a precursor alcohol, which is followed by deprotection steps to yield the final fluorinated amino acid. nih.gov This highlights the utility of deoxyfluorination reagents in transforming hydroxyl-containing amino acid derivatives. nih.gov

More recent advancements have introduced reagents like PhenoFluor for the deoxyfluorination of phenols. umich.edu This is particularly relevant for the synthesis of fluorinated aromatic amino acids from their tyrosine (phenol-containing) counterparts. The process typically involves activating the phenol, followed by nucleophilic fluorination. Although challenging, these methods provide a direct route to aryl fluorides from readily available phenols, representing a significant step forward in the synthesis of compounds like 2-fluorophenylalanine from a tyrosine precursor. umich.eduorgsyn.org

Table 1: Selected Deoxyfluorination Reagents and Applications

| Reagent | Precursor Functional Group | Application Example | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | Primary Alcohol | Synthesis of 4-(2-fluoroethyl)-ʟ-phenylalanine from an alcohol precursor. | nih.govnih.gov |

Palladium-Catalyzed C-H Activation and Functionalization for Amino Acid Modification

Palladium-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach to modifying complex molecules like amino acids. mdpi.comacs.orgnih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated compounds, and enables the introduction of a wide range of chemical groups. ntu.ac.uknih.gov

In the context of amino acid modification, C-H functionalization can be directed to specific positions by using coordinating ligands or by leveraging the directing ability of the peptide backbone itself. acs.orgnih.gov For example, N-methylated amino acids bearing directing groups like 8-aminoquinoline (B160924) (AQ) can undergo stereoselective palladium-catalyzed β-functionalizations with aryl iodides. scispace.com

Significant progress has been made in the C-H functionalization of aromatic amino acids, particularly phenylalanine and tryptophan. acs.org Palladium-catalyzed reactions have been developed for the arylation, halogenation, and olefination of the aromatic side chains. acs.orgntu.ac.uk For instance, the olefination of phenylalanine residues within peptides can be achieved using a palladium catalyst, with the peptide backbone directing the modification to the aromatic side chain. ntu.ac.uk While direct C-H fluorination remains a significant challenge, these functionalization methods provide powerful pathways to create diverse, non-proteinogenic amino acids from readily available precursors. mdpi.com The versatility of palladium catalysis allows for the formation of new C-C, C-N, C-O, and C-X bonds. acs.org

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Phenylalanine Derivatives

| Reaction Type | Substrate | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Olefination | Phenylalanine-containing peptides | Pd(OAc)₂, various alkenes | Modification of the aromatic side chain with an alkene group. | ntu.ac.uk |

| Arylation | N-Ac-Phe-OMe | Aryl iodides, Pd catalyst | Introduction of an aryl group at the β-position. | scispace.com |

Radiosynthesis of Fluorinated Phenylalanine Analogues

Fluorinated phenylalanine analogues labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are crucial radiotracers for positron emission tomography (PET) imaging, particularly in oncology. nih.govbeilstein-journals.org The synthesis of these radiopharmaceuticals, such as 2-[¹⁸F]Fluorophenylalanine (2-[¹⁸F]FPhe), requires specialized, rapid, and high-yield methods due to the short half-life of ¹⁸F (approximately 109.8 minutes). beilstein-journals.orgfrontiersin.org

A prevalent strategy for synthesizing ¹⁸F-labeled aromatic amino acids is nucleophilic substitution on an electron-deficient aromatic ring or, more commonly, through transition metal-mediated methods on electron-rich rings. nih.gov Copper-mediated radiofluorination has proven particularly effective for producing clinically relevant radiotracers. beilstein-journals.orgnih.gov This method often employs precursors such as aryliodonium salts or arylstannanes. nih.govresearchgate.net For example, 2-[¹⁸F]FPhe can be efficiently prepared from an N-Boc-protected iodonium (B1229267) salt precursor via a copper-mediated reaction with [¹⁸F]fluoride. researchgate.net This approach has been optimized to suppress racemization and can be adapted for automated synthesis modules, enhancing its clinical applicability. researchgate.net

Another key strategy involves the radiofluorination of boronic ester precursors. The synthesis of 4-[¹⁸F]fluorophenylalanine has been explored using a pinacol (B44631) borane (B79455) ester precursor, which allows for high labeling efficiency and deprotection under milder acidic conditions compared to traditional methods. snmjournals.org Direct fluorination of precursors like 4-borono-ʟ-phenylalanine with electrophilic fluorinating agents such as [¹⁸F]AcOF or [¹⁸F]F₂ has also been used to synthesize 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine. beilstein-journals.org

Table 3: Radiosynthesis Strategies for [¹⁸F]Fluorophenylalanine Analogues

| Analogue | Precursor | Method | Key Features | Reference |

|---|---|---|---|---|

| 2-[¹⁸F]FPhe | N-Boc-protected iodonium salt | Copper-mediated nucleophilic fluorination | Efficient synthesis with suppressed racemization; suitable for automation. | researchgate.net |

| 4-[¹⁸F]FPhe | N-Boc-4-(pinacolato)boron-L-phenylalanine ethyl ester | Copper-catalyzed nucleophilic fluorination | High labeling rate and milder deprotection conditions. | snmjournals.org |

| Protected 4-[¹⁸F]FPhe | Arylstannane | Copper-mediated nucleophilic fluorination | Effective for electron-rich arenes. | beilstein-journals.orgnih.gov |

| 2-[¹⁸F]FPhe | 2-formyl-N-Boc-[¹⁸F]fluorophenylalanine methyl ester | Decarbonylation | Three-step synthesis involving [¹⁸F]-fluoride exchange and decarbonylation. | nih.govbeilstein-journals.org |

Spectroscopic and Structural Elucidation of N Acetyl Dl 2 Fluorophenylalanine Methyl Ester and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Characterization

In a typical ¹H NMR spectrum for N-Acetyl-DL-phenylalanine methyl ester, distinct signals corresponding to the aromatic protons of the phenyl ring, the α- and β-protons of the amino acid backbone, and the protons of the acetyl and methyl ester groups are observed. hepvs.ch For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the aromatic protons typically appear as a multiplet between δ 7.09 and 7.32 ppm. The α-CH proton is observed as a doublet of triplets around δ 4.88 ppm, coupled to the amide proton and the β-CH₂ protons. The diastereotopic β-CH₂ protons appear as distinct doublet of doublets signals around δ 3.07 and 3.14 ppm. The methyl protons of the ester and acetyl groups present as sharp singlets at approximately δ 3.72 ppm and δ 1.99 ppm, respectively. The amide (NH) proton shows a doublet around δ 6.02 ppm.

Substitution with a fluorine atom, as in the analogue (R)-N-acetyl-p-fluorophenylalanine methyl ester, influences the chemical shifts of nearby protons, though detailed data for the ortho-substituted variant is limited in the searched literature. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy for Conformational and Interaction Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying fluorinated molecules. mdpi.com The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity 83% relative to that of the proton nucleus. mdpi.comacs.org A key advantage of ¹⁹F NMR is the absence of endogenous fluorine in most biological systems, resulting in background-free spectra. mdpi.com

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 300 ppm. acs.org This sensitivity makes ¹⁹F NMR an exquisite probe for detecting subtle changes in molecular conformation and non-covalent interactions. mdpi.com For instance, the incorporation of fluorinated amino acids like 2-fluorophenylalanine into peptides and proteins allows researchers to monitor protein folding, dynamics, and ligand binding. acs.orgscholaris.ca Changes in the protein's tertiary structure or the binding of a small molecule near the fluorinated residue can induce significant changes in the ¹⁹F chemical shift, providing valuable insights into these processes. ljmu.ac.uk While a specific spectrum for Ac-DL-Phe(2-F)-OMe was not found, the principles of ¹⁹F NMR suggest it would be a valuable technique for studying its conformational preferences and interactions in various environments.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For the non-fluorinated analogue, N-Acetyl-phenylalanine methyl ester, the spectrum shows distinct resonances for each carbon atom. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing at δ 172.0 and δ 169.5 ppm, respectively. The aromatic carbons resonate in the δ 127-136 ppm region, while the α-carbon (Cα) and the ester methyl carbon (OCH₃) appear around δ 53.1 and δ 52.2 ppm. The β-carbon (Cβ) and the acetyl methyl carbon (CH₃CO) are found further upfield at δ 37.8 and δ 23.0 ppm, respectively.

The introduction of a fluorine atom causes predictable changes in the ¹³C spectrum due to its electronegativity and through-space or through-bond coupling effects. In the case of (R)-N-acetyl-p-fluorophenylalanine methyl ester, the carbon atoms of the fluorinated phenyl ring will show characteristic splitting patterns due to C-F coupling. rsc.org

Infrared (IR) Spectroscopy

Vibrational Analysis using Cryogenic Infrared Spectroscopy

Cryogenic infrared spectroscopy is a high-resolution technique used to study the vibrational spectra of isolated, cold ions in the gas phase. rsc.org By capturing ions in superfluid helium droplets, they are cooled to temperatures as low as 0.4 K. rsc.orgrsc.org This extreme cooling dramatically reduces spectral congestion and line broadening, allowing for the resolution of individual vibrational bands and the unambiguous identification of different conformers of a molecule. rsc.orgresearchgate.net

Studies on fluorinated phenylalanine cations have demonstrated the power of this technique. rsc.orgmpg.de For instance, the cryogenic IR spectrum of the protonated ortho-fluorophenylalanine cation shows multiple, well-resolved bands in the functional group region (1400–1800 cm⁻¹) and the fingerprint region (1000–1400 cm⁻¹). rsc.org This high resolution allows for detailed comparison with theoretical spectra calculated using methods like density functional theory (DFT), enabling the precise assignment of the observed gas-phase structures. researchgate.net Research has shown that this method can identify specific intramolecular interactions, such as the formation of an exceptionally short NH+···F hydrogen bond in protonated ortho-fluorophenylalanine. rsc.orgresearchgate.net

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is another gas-phase technique that provides structural information by measuring the vibrational spectrum of an ion. researchgate.netnih.gov In this method, ions trapped in a mass spectrometer are irradiated with a tunable infrared laser. nih.gov When the laser frequency is resonant with a vibrational mode of the ion, it sequentially absorbs multiple photons, increasing its internal energy until it fragments. nih.gov The resulting fragmentation pattern is measured as a function of the IR wavelength, generating an IR action spectrum. researchgate.net

IRMPD is a versatile tool for the structural characterization of a wide range of molecules, including modified amino acids. nih.govscience.gov Compared to cryogenic IR spectroscopy, IRMPD spectra are typically recorded at or near room temperature and often exhibit broader spectral features due to thermal effects and the multiphoton nature of the process. rsc.orgresearchgate.net However, this broadening does not prevent the identification of key functional groups and interactions. rsc.org For fluorinated phenylalanine cations, IRMPD spectra show broad features corresponding to the same vibrational modes seen in cryogenic spectra, but without the fine structure needed to distinguish between different low-energy conformers. rsc.orgresearchgate.net Nonetheless, IRMPD remains a valuable and more widely accessible method for obtaining the vibrational fingerprint of gas-phase ions. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical analytical technique for the confirmation of the molecular weight and assessment of the purity of synthesized compounds like N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester. This method provides a high degree of accuracy in determining the mass-to-charge ratio (m/z) of ionized molecules, which can confirm the compound's identity and reveal the presence of any impurities. lcms.cz For the related compound, N-acetyl-DL-phenylalanine methyl ester, gas chromatography-mass spectrometry (GC-MS) has been employed to analyze its fragmentation pattern under electron ionization (EI). nih.gov

In a typical GC-MS analysis of N-acetyl-DL-phenylalanine methyl ester, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The most abundant ions (top 5 peaks) observed at an ionization energy of 70 eV are at m/z values of 162, 88, 43, 91, and 120. nih.gov At a lower ionization energy of 20 eV, the top 5 peaks are observed at m/z 162, 88, 120, 91, and 131. nih.gov This data is instrumental in confirming the structure of the non-fluorinated analogue and serves as a reference for analyzing N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester, where a shift in fragment masses would be expected due to the presence of the fluorine atom.

High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org This level of detail is invaluable for the unambiguous identification of the target compound and for distinguishing it from structurally similar impurities.

Table 1: GC-MS Fragmentation Data for N-acetyl-DL-phenylalanine methyl ester nih.gov

| Ionization Energy | Top 5 Peak (m/z) |

| 70 eV | 162, 88, 43, 91, 120 |

| 20 eV | 162, 88, 120, 91, 131 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure of N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester and its analogues. acs.orgnih.gov

Studies on the non-fluorinated analogue, N-acetyl-L-phenylalanine methyl ester (L-AcFOMe), have revealed the existence of two pseudopolymorphs. nih.gov At room temperature, an anhydrous orthorhombic phase (I) with space group P2(1)2(1)2(1) can convert to a tetragonal hemihydrate phase (II) with space group P4(1)2(1)2 in the presence of water. nih.gov

In both crystal structures, the molecules are organized into alternating hydrophilic and hydrophobic layers. nih.gov The hydrophilic layers are stabilized by N-H···O hydrogen bonds in the anhydrous form, with additional O-H···O hydrogen bonds present in the hemihydrate. nih.gov The hydrophobic layers feature weak C-H···π interactions. nih.gov The specific nature of these interactions provides insight into the conformational preferences and packing arrangements of the molecule in the solid state. This information is foundational for understanding how the introduction of a fluorine atom at the ortho position of the phenyl ring might influence the crystal packing and intermolecular forces in N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester.

Table 2: Crystallographic Data for N-acetyl-L-phenylalanine methyl ester Pseudopolymorphs nih.gov

| Phase I (Anhydrous) | Phase II (Hemihydrate) | |

| Formula | C12H15NO3 | C12H15NO3·0.5H2O |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | P2(1)2(1)2(1) | P4(1)2(1)2 |

Chromatographic Methods for Enantiomeric Separation and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. chemistrydocs.com For N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester, which is a racemic mixture, chiral HPLC is essential for resolving the D- and L-enantiomers and assessing the enantiomeric purity of each. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. d-nb.info

The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino acid derivatives. yakhak.org For the related compound, N-acetyl-DL-phenylalanine methyl ester, a chiral separation method has been developed using a CHIRALPAK AY-H column, which is a polysaccharide-based CSP. daicelchiral.com The separation was performed using supercritical fluid chromatography (SFC), a technique closely related to HPLC, with a mobile phase of carbon dioxide and methanol (B129727). daicelchiral.com This method resulted in excellent separation of the enantiomers, with a resolution value of 10.00. daicelchiral.com

The development of an effective chiral HPLC method often involves optimizing the mobile phase composition and temperature to achieve the best resolution. researchgate.net For phenylalanine enantiomers, various CSPs have been studied, including those based on cyclodextrins and macrocyclic glycopeptides like teicoplanin and ristocetin. researchgate.net These studies highlight the importance of matching the properties of the analyte with the appropriate chiral selector to achieve optimal separation.

Table 3: Chiral SFC Separation of N-acetyl-DL-phenylalanine methyl ester daicelchiral.com

| Parameter | Value |

| Column | CHIRALPAK AY-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | CO2 / methanol = 85 / 15 |

| Flow Rate | 3 mL/min |

| Detection | UV-VIS 210 nm |

| Retention Time 1 | 2.5 min |

| Retention Time 2 | 4.9 min |

| Alpha Value | 2.60 |

| Resolution | 10.00 |

Gas chromatography (GC) is another powerful technique for the separation of volatile and thermally stable enantiomers. tandfonline.com For the analysis of amino acid derivatives like N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester, GC often requires a derivatization step to increase the volatility and improve the chromatographic properties of the analytes. This typically involves esterification of the carboxyl group and acylation of the amino group.

Once derivatized, the enantiomers can be separated on a chiral stationary phase (CSP). uni-muenchen.de Cyclodextrin-based CSPs are widely used in chiral GC for the resolution of amino acid enantiomers. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

For the analysis of amino acids, a common derivatization procedure involves the formation of N(O,S)-ethoxycarbonyl heptafluorobutyl ester derivatives. researchgate.net This derivatization, followed by GC analysis on a chiral column, has been successfully applied to the enantiomeric separation of various amino acids in complex matrices. researchgate.net The choice of derivatizing agent and the type of chiral column are crucial for achieving baseline separation of the enantiomers. The development of a chiral GC method for N-Acetyl-DL-2-Fluorophenylalanine Methyl Ester would involve optimizing these parameters to ensure accurate quantification of the enantiomeric ratio.

Table 4: Common Derivatization Reagents for GC Analysis of Amino Acids researchgate.net

| Functional Group | Derivatization Reagent |

| Carboxyl Group | Methanolic HCl, Trimethylchlorosilane (TMCS), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Amino Group | Trifluoroacetic anhydride (B1165640) (TFAA), Acetic anhydride, Chloroacetic anhydride, Ethyl chloroformate |

Computational Chemistry and Conformational Analysis of N Acetyl Dl 2 Fluorophenylalanine Methyl Ester

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, employed to determine the optimized molecular geometry and electronic properties of molecules like AC-DL-PHE(2-F)-OME. scirp.org By selecting an appropriate functional (e.g., B3LYP, ωB97X-D, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ, 6-311++G(d,p)), researchers can accurately model the molecule's structure. acs.orgnih.govresearchgate.net

For acetylated phenylalanine derivatives, DFT calculations are used to locate various stable conformers and determine their relative energies. rsc.orgnih.gov The geometry of this compound is defined by its backbone dihedral angles (φ, ψ) and the side-chain dihedral angle (χ). The presence of the ortho-fluorine atom is expected to influence these angles due to steric and electronic effects.

Table 1: Typical Parameters for DFT Calculations on Phenylalanine Derivatives

| Parameter | Description | Common Choices |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, ωB97X-D, M06-2X scirp.orgacs.orgnih.gov |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G*, 6-31+G**, cc-pVTZ, TZVPP nih.govresearchgate.net |

| Solvation Model | Simulates the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM) oup.com |

| Calculation Type | The primary goal of the computation. | Geometry Optimization, Frequency Calculation |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations identify energy minima, Molecular Dynamics (MD) simulations explore the dynamic behavior and conformational landscape of a molecule over time. researchgate.net To perform MD simulations on a fluorinated compound like this compound, a reliable force field that accurately describes the interactions of the fluorine atom is essential. Force fields like AMBER ff15ipq have been specifically developed and parameterized for fluorinated aromatic amino acids to ensure accurate simulations. biorxiv.orgresearchgate.netacs.org

MD simulations track the trajectory of each atom in the molecule by solving Newton's equations of motion, providing a detailed view of its flexibility. These simulations can map the potential energy surface as a function of the backbone and side-chain dihedral angles, revealing the most populated conformational states and the energy barriers between them. researchgate.netbiorxiv.org This exploration is crucial for understanding how the molecule behaves in different environments, such as in solution, where interactions with solvent molecules can influence its preferred shape. The simulations can also quantify changes in the solvent-accessible surface area (SASA) upon fluorination, which is a key factor in determining hydrophobicity. rsc.org

Table 2: Key Components of an MD Simulation Setup

| Component | Description | Typical Implementation |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | AMBER ff15ipq, CHARMM biorxiv.orgacs.org |

| Water Model | Represents explicit solvent molecules. | SPC/E, TIP3P acs.org |

| Ensemble | The statistical-mechanical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (μs) biorxiv.org |

| Analysis | Methods to extract data from trajectories. | RMSD, Radius of Gyration, Dihedral Angle Analysis researchgate.net |

Analysis of Intramolecular Interactions (e.g., NH+...F Hydrogen Bonds, Cation-π Interactions)

The fluorine atom at the ortho position of the phenyl ring can participate in and modulate a variety of non-covalent intramolecular interactions that stabilize specific conformations.

NH...F Hydrogen Bonds : Theoretical studies on related molecules like 2-[18F]Fluoromethyl-L-phenylalanine have shown that a crucial intramolecular interaction can occur between the protonated amine (ammonium) group of the amino acid backbone and the fluorine atom on the phenyl ring. researchgate.net This interaction, a type of hydrogen bond, can significantly influence the molecule's stability and conformational preference.

C-H...F Interactions : Weak hydrogen bonds between a carbon-bound hydrogen (C-H) and the fluorine atom can also contribute to conformational stability. These interactions, along with conventional hydrogen bonds and π-π stacking, have been shown to dictate the structure of self-assembled fluorinated phenylalanine derivatives. researchgate.net

Backbone Hydrogen Bonds : Like other N-acetylated amino acid esters, this compound can form canonical intramolecular hydrogen bonds within its backbone, such as the C5 (a five-membered ring closed by an H-bond from the amide NH to the acetyl C=O) and C7 (a seven-membered ring from the amide NH to the ester C=O) conformations. rsc.orgresearchgate.net The presence of the ortho-fluorine and its potential to form competing interactions may alter the relative stability of these backbone structures.

Cation-π and CH/π Interactions : The electron-withdrawing nature of fluorine modifies the electronic properties of the phenyl ring, which in turn affects its π-interactions. fu-berlin.de While fluorination can weaken certain cation-π interactions, it can reinforce edge-to-face CH/π interactions, where a C-H bond from another part of the molecule interacts with the face of the fluorinated ring. oup.com

Quadrupole Moment Calculations and Electrostatic Mapping for Fluorinated Phenylalanine Derivatives

The electrostatic character of the phenyl ring is critical for its interaction with other molecules and with other parts of the same molecule. This character is described not just by a dipole moment but also by a quadrupole moment. The benzene (B151609) ring in standard phenylalanine has a negative quadrupole moment, meaning the face of the ring is electron-rich and the edge is electron-poor. fu-berlin.de

Fluorination significantly alters this property. The strong electron-withdrawing effect of fluorine atoms can reduce and even reverse the polarity of the quadrupole moment, making the face of the ring electron-poor. fu-berlin.deresearchgate.net For this compound, the single ortho-fluorine will create an asymmetric charge distribution.

Computational methods can be used to calculate the molecular electrostatic potential (ESP) and map it onto the electron density surface. nih.gov For a 2-fluorophenyl group, the ESP map would visualize a region of negative potential localized around the electronegative fluorine atom, with the π-system of the ring becoming less negative (or more positive) compared to non-fluorinated phenylalanine. nih.gov This redistribution of charge directly impacts stacking interactions and the propensity to form hydrogen bonds. fu-berlin.denih.gov

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can compute the harmonic vibrational frequencies of a molecule in its various stable conformations. scirp.orgnih.gov These predicted frequencies, when appropriately scaled to account for anharmonicity and other theoretical approximations, can be compared directly with experimental infrared (IR) and Raman spectra. acs.orgru.nl

Each conformer of this compound is expected to have a unique vibrational spectrum. This allows for the structural identification of conformers observed in gas-phase experiments, such as those using IR-UV ion dip spectroscopy. rsc.orgnih.gov Key vibrational modes that are sensitive to conformation include:

N-H Stretching : The frequency of the amide N-H stretch is highly sensitive to whether it is free or involved in a hydrogen bond (e.g., C5, C7, or NH...F). rsc.orgnih.gov

C=O Stretching : The acetyl and methyl ester carbonyl (C=O) stretching frequencies are also indicative of the local hydrogen-bonding environment. ru.nl

C-F Stretching : A characteristic band associated with the carbon-fluorine bond vibration.

By matching experimental spectra to the predicted signatures of different low-energy structures, a detailed picture of the molecule's conformational landscape can be constructed. acs.orgresearchgate.net

Table 3: Predicted Characteristic Vibrational Modes and Frequencies for Acetylated Phenylalanine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance |

|---|---|---|

| Free N-H Stretch | ~3450 - 3500 | Indicates N-H group is not H-bonded. rsc.org |

| H-Bonded N-H Stretch | ~3300 - 3400 | Indicates participation in C5, C7, or other H-bonds. nih.govru.nl |

| Aromatic C-H Stretch | ~3000 - 3100 | Vibrations of the phenyl ring hydrogens. acs.org |

| Amide I (C=O Stretch) | ~1650 - 1700 | Frequency depends on H-bonding to the carbonyl. rsc.org |

| Ester C=O Stretch | ~1730 - 1760 | Carbonyl stretch of the methyl ester group. |

| C-F Stretch | ~1200 - 1300 | Characteristic vibration of the carbon-fluorine bond. |

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| This compound | N-Acetyl-DL-2-Fluorophenylalanine methyl ester |

| Ac-Phe-OMe | N-Acetyl-DL-phenylalanine methyl ester |

| Ac-Phe-NH2 | N-acetyl-phenylalaninyl-amide |

Applications and Research Utility in Chemical Biology and Advanced Materials

Probing Protein Structure, Folding, and Dynamics using ¹⁹F NMR

One of the most powerful applications of incorporating 2-fluorophenylalanine into proteins is for analysis by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.govbeilstein-journals.org The ¹⁹F nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and a large gyromagnetic ratio, which results in high detection sensitivity. scholaris.caresearchgate.net Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, providing a clear window into the local environment of the incorporated probe. nih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. researchgate.net This sensitivity allows researchers to monitor subtle conformational changes in a protein's structure, folding pathways, and dynamics. nih.gov For example, changes in the protein's environment upon ligand binding or during protein-protein interactions can induce significant changes in the ¹⁹F chemical shifts of nearby 2-F-Phe residues, providing spatial and kinetic information about these events. nih.gov Although many studies have utilized 3-F-Phe or 4-F-Phe, 2-F-Phe serves as a valuable alternative probe. fu-berlin.densf.gov For instance, studies on the MerR protein have successfully used 2-fluorotyrosine, a structurally similar analogue, to investigate allosteric interactions via ¹⁹F NMR. nsf.gov The distinct electronic properties and dipole moment of the 2-fluoro substitution compared to its meta and para counterparts can provide unique insights into molecular interactions. fu-berlin.de

Key Advantages of 2-F-Phe in ¹⁹F NMR Studies:

| Feature | Advantage | Reference |

|---|---|---|

| High Sensitivity | 100% natural abundance and large gyromagnetic ratio allow for rapid data acquisition with lower protein concentrations. | scholaris.caresearchgate.net |

| No Background Signal | Absence of natural fluorine in biomolecules ensures spectra are clean and easy to interpret. | nih.govresearchgate.net |

| Environmental Probe | ¹⁹F chemical shift is highly sensitive to changes in the local environment, reporting on conformational changes, ligand binding, and protein dynamics. | nih.govresearchgate.net |

| Minimal Perturbation | The small size of fluorine often allows it to replace hydrogen with minimal disruption to the native protein structure and function. | nih.gov |

Investigations into Enzyme-Substrate Interactions and Inhibition Mechanisms

Fluorinated amino acids, including 2-F-Phe, are instrumental in studying the mechanisms of enzyme action and designing potent inhibitors. beilstein-journals.org The introduction of a fluorine atom can alter the electronic properties of the phenyl ring, influencing cation-π or other non-covalent interactions within an enzyme's active site. beilstein-journals.orgwalshmedicalmedia.com This allows for a detailed dissection of the forces driving substrate binding and catalysis.

While specific studies on AC-DL-PHE(2-F)-OME as a direct enzyme inhibitor are not extensively documented in the reviewed literature, the principles of using fluorinated phenylalanines are well-established. For example, replacing a native phenylalanine with 2-F-Phe in an enzyme can modulate binding affinity and catalytic efficiency. frontiersin.org A study on 1,2-catechol dioxygenase showed that global incorporation of meta-fluorophenylalanine (m-FF) altered the Michaelis constant (Kм) by influencing residues in the second shell of the active site, demonstrating that fluorination's effects can extend beyond direct interaction. frontiersin.org

In another example, while studying PvuII endonuclease, researchers found that incorporating 2-F-Phe resulted in decreased enzymatic stability and activity compared to the wild type or the 3-F-Phe variant, highlighting how the specific position of the fluorine atom can have differential effects on enzyme function. walshmedicalmedia.com Such studies are crucial for understanding the structure-activity relationships that govern enzyme catalysis and for the rational design of enzyme inhibitors.

Incorporation into Peptides and Proteins for Modulated Biological Properties

The modification of peptides and proteins with unnatural amino acids like 2-F-Phe is a cornerstone of modern chemical biology and drug discovery. ontosight.ai These modifications can enhance stability, alter conformation, and modulate biological activity. nih.gov

Derivatives of 2-F-Phe are readily incorporated into peptide chains using standard synthesis methodologies. The most common method is Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. ontosight.aichemimpex.com For this purpose, the 2-F-Phe is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group on its amino terminus, such as in Fmoc-D-Phe(2-F)-OH or Boc-L-Phe(2-F)-OH. ontosight.aichemimpex.comcreative-peptides.com These protected building blocks are commercially available and compatible with automated SPPS protocols, allowing for the efficient and precise creation of peptides containing 2-F-Phe at specific positions. chemimpex.comcreative-peptides.com Solution-phase synthesis is also a viable, albeit less common, method for creating shorter peptides or fragments containing this modified amino acid.

The introduction of fluorinated amino acids can significantly impact the stability of peptides and proteins. The strong carbon-fluorine bond and the hydrophobicity of the fluorinated ring can enhance proteolytic resistance and thermal stability. nih.govwalshmedicalmedia.com For instance, incorporating fluorinated aromatic amino acids can increase the shelf life of therapeutic proteins and peptide-based vaccines. nih.govbeilstein-journals.org

Reported Effects of Fluorophenylalanine (FPhe) Incorporation on Protein Properties:

| Property | Observation | Reference(s) |

|---|---|---|

| Stability | Incorporation of FPhe can increase catabolic and thermal stability. | nih.govbeilstein-journals.orgwalshmedicalmedia.com |

| Enzymatic Activity | Can be enhanced or decreased depending on the specific enzyme and fluorine position. | beilstein-journals.orgwalshmedicalmedia.com |

| Bioavailability | Enhanced stability can lead to longer in vivo half-lives for peptide therapeutics. | nih.govwalshmedicalmedia.com |

| Hydrophobicity | Fluorination generally increases the hydrophobicity of the amino acid side chain. | walshmedicalmedia.com |

Beyond chemical synthesis, 2-F-Phe can be incorporated into proteins site-specifically during recombinant expression in living cells. This is typically achieved using amber suppression technology, which involves an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host cell's translational machinery. rsc.org Researchers have successfully evolved pyrrolysyl-tRNA synthetase (PylRS) and tyrosyl-tRNA synthetase mutants that can charge a suppressor tRNA with various fluorophenylalanine analogues, including 2-F-Phe, in response to an amber stop codon (UAG) engineered into the gene of interest. rsc.orgresearchgate.netacs.org This allows for the production of full-length proteins with a single or multiple 2-F-Phe residues at user-defined positions, enabling precise biophysical probing in a more native context. rsc.org While high-fidelity incorporation has been achieved for many analogues, some systems show misincorporation of canonical amino acids, requiring further optimization of the host strain or synthetase.

Impact on Peptide/Protein Stability and Secondary Structure

Studies on Molecular Recognition and Ligand Binding

The subtle electronic changes induced by fluorination are a powerful tool for studying molecular recognition events, such as protein-ligand and protein-protein interactions. beilstein-journals.org By replacing a key phenylalanine residue with 2-F-Phe at an interaction interface, scientists can probe the contribution of aromatic interactions (e.g., π-π stacking, cation-π interactions) to binding affinity and specificity.

A study on the binding of modified peptides to chitooligosaccharides demonstrated this principle. nih.govrcsb.org Although this research used 4-fluorophenylalanine, the findings are broadly applicable. Deactivating the aromatic ring by attaching fluorine atoms was found to decrease the binding affinity and the enthalpy of binding, providing direct evidence for the importance of the aromatic ring's electronic nature in carbohydrate recognition. nih.govunl.pt Similarly, incorporating 2-F-Phe into a binding interface can help elucidate the specific electronic and steric requirements for high-affinity recognition, guiding the design of improved ligands or protein variants.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-acetyl-DL-2-fluorophenylalanine methyl ester |

| 2-F-Phe | 2-Fluorophenylalanine |

| 3-F-Phe | 3-Fluorophenylalanine |

| 4-F-Phe | 4-Fluorophenylalanine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| Fmoc-D-Phe(2-F)-OH | N-Fmoc-D-2-fluorophenylalanine |

| Boc-L-Phe(2-F)-OH | N-Boc-L-2-fluorophenylalanine |

| m-FF | meta-fluorophenylalanine |

| 2-fluorotyrosine | 2-Fluoro-L-tyrosine |

| PvuII endonuclease | PvuII endonuclease |

| 1,2-catechol dioxygenase | 1,2-catechol dioxygenase |

| MerR | Mercuric ion resistance operon regulatory protein |

Contribution to Supramolecular Chemistry and Self-Assembly Processes of Fluorinated Amino Acid Derivatives

The incorporation of fluorine into amino acids and peptides is a powerful strategy for engineering molecular self-assembly and creating novel supramolecular architectures. acs.orgresearchgate.net Fluorinated amino acid derivatives, including structures like this compound, contribute significantly to this field by introducing unique non-covalent interactions that can direct and stabilize higher-order structures. The presence of the highly electronegative fluorine atom on the aromatic ring of phenylalanine alters the electronic properties of the molecule, influencing π-π stacking, hydrophobic interactions, and the formation of specific fluorine-centered interactions, such as hydrogen bonds and halogen bonds. acs.orgbeilstein-journals.org

Research into fluorinated analogues of phenylalanine has demonstrated their profound impact on the aggregation and folding properties of peptides. beilstein-journals.org For example, the substitution of phenylalanine with fluorinated versions has been shown to modulate the aggregation rate of amyloid-forming peptides, a key process in both materials science and disease-related research. beilstein-journals.org The unique properties of fluorine can be used to fine-tune the balance of forces that govern self-assembly, leading to the formation of distinct nanostructures like fibrils, nanotubes, and hydrogels. acs.org

Table 1: Influence of Fluorination on Intermolecular Interactions in Amino Acid Self-Assembly

| Interaction Type | Influence of Aromatic Fluorination | Research Finding |

|---|---|---|

| Cation-π Interaction | Weakens the interaction due to the electron-withdrawing nature of fluorine. | Progressive fluorination of a phenylalanine residue in a peptide ligand led to a linear increase in the dissociation constant (Kd) when binding to its receptor, indicating weaker binding. acs.org |

| π-π Stacking | Modifies the quadrupole moment of the aromatic ring, altering stacking geometry and strength. | Fluorinated aromatic amino acids are utilized to modify aromatic-aromatic interactions, influencing the aggregation of peptides. beilstein-journals.org |

| Hydrophobicity | Increases local hydrophobicity, which can drive aggregation. | Incorporation of fluorinated groups can regulate the hydrophobicity of peptides and proteins, affecting their folding and permeability. beilstein-journals.org |

| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. | In some protein structures, fluorine has been observed to form water-mediated or direct hydrogen bonds with nearby amide groups. mcgill.ca |

Development of Advanced Probes for Biochemical Pathways

The unique properties of the fluorine atom make fluorinated amino acids, such as this compound, highly suitable for the development of advanced probes to study complex biological systems. The primary application lies in its use for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) imaging. nih.govsigmaaldrich.comnih.gov

¹⁹F NMR is a powerful analytical technique for studying molecular interactions and dynamics. beilstein-journals.org Because fluorine is virtually absent in biological systems, introducing a ¹⁹F-labeled compound provides a "clean" NMR signal with no background interference. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its local environment, making it an exquisite reporter of conformational changes, ligand binding, and protein-protein interactions. beilstein-journals.orgnih.gov An amino acid derivative like this compound could potentially be incorporated into peptides or used as a ligand to probe enzyme active sites or receptor binding pockets. Changes in the ¹⁹F NMR signal upon binding would provide detailed information about the interaction. nih.gov

Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in PET imaging, a non-invasive technique for visualizing and quantifying metabolic processes in vivo. Fluorinated amino acids, including ¹⁸F-labeled phenylalanine derivatives, have been developed as tracers for tumor imaging, capitalizing on the increased amino acid metabolism in cancer cells. sigmaaldrich.com While the direct use of this compound as a PET probe has not been documented, its structure serves as a template for designing such agents. The N-acetyl and methyl ester modifications could be optimized to improve cell permeability and metabolic trapping, key features of an effective imaging probe.

Fluorinated amino acids also serve as tools to investigate metabolic pathways. For instance, fluorinated precursors of phenylalanine have been used to study amino acid biosynthesis and degradation in yeast, providing insights into metabolic flux and enzyme regulation. mdpi.com By acting as mimics of their natural counterparts, compounds like this compound can be used to inhibit specific enzymes, such as the proteasome, allowing researchers to dissect the role of these enzymes in cellular pathways. nih.gov

Table 2: Properties of ¹⁹F Nucleus for NMR-Based Biochemical Probes

| Property | Value/Description | Advantage in Biochemical Studies |

|---|---|---|

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. nih.gov |

| Spin | 1/2 | Leads to sharp NMR signals and simpler spectra. nih.gov |

| Relative Sensitivity | 83% (compared to ¹H) | High sensitivity allows for the detection of low concentrations of the probe. nih.gov |

| Chemical Shift Range | ~800 ppm | Large spectral dispersion minimizes signal overlap and makes shifts highly sensitive to the local chemical environment. nih.gov |

| Biological Background | Essentially zero | Absence of endogenous fluorine in most biological systems results in background-free spectra. nih.gov |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Report confidence intervals (95%) and use ANOVA for multi-group comparisons.

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.